molecular formula C13H11ClN2O2 B1374657 Benzyl (4-chloropyridin-3-yl)carbamate CAS No. 1033418-69-7

Benzyl (4-chloropyridin-3-yl)carbamate

Cat. No. B1374657
M. Wt: 262.69 g/mol
InChI Key: RAGOGIOLUVMABD-UHFFFAOYSA-N
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Description

“Benzyl (4-chloropyridin-3-yl)carbamate” is a chemical compound . It has diverse applications, ranging from drug development to material synthesis, thanks to its unique properties and versatility.


Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times . Another synthesis method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent .


Molecular Structure Analysis

The molecular formula of “Benzyl (4-chloropyridin-3-yl)carbamate” is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They can be installed and removed under relatively mild conditions . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) .


Physical And Chemical Properties Analysis

“Benzyl (4-chloropyridin-3-yl)carbamate” has a molecular weight of 262.69 g/mol . It is slightly soluble in water, but highly soluble in organic solvents such as acetone and chloroform .

Scientific Research Applications

7. Amination and Carboxylation

  • Results : The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate. In addition, chiral substrates were resistant to racemization .

8. Selective Protection of Amino Groups

  • Methods of Application : Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .

9. Transcarbamation and Amidation

  • Results : The method provides an efficient conversion of benzyl carbamates to amide .

properties

IUPAC Name

benzyl N-(4-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-8-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOGIOLUVMABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739582
Record name Benzyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-chloropyridin-3-yl)carbamate

CAS RN

1033418-69-7
Record name Benzyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzyl chloroformate (1.1 equiv.) in THF (1.85 M) was slowly added to a solution of 3-amino-4-chloropyridine (1.0 equiv.) and pyridine (1.5 equiv.) in THF (1.0 M) and stirred at rt for 3.5 hours (formation of a precipitate over time). The reaction was quenched with H2O (100 mL), extracted with EtOAc (200 mL), washed with NaCl(sat.) (75 mL), dried over MgSO4, filtered and the volatiles were removed in vacuo. The product precipitated from a mixture of hexane/EtOAc yielding benzyl 4-chloropyridin-3-ylcarbamate (34%). LCMS (m/z): 263.1 (MH+); LC Rt=2.33 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baumann, IR Baxendale, SV Ley, N Nikbin… - Organic & …, 2008 - pubs.rsc.org
The use of a mesofluidic flow reactor is described for performing Curtius rearrangement reactions of carboxylic acids in the presence of diphenylphosphoryl azide and trapping of the …
Number of citations: 140 pubs.rsc.org

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